Diethylene glycol

Description

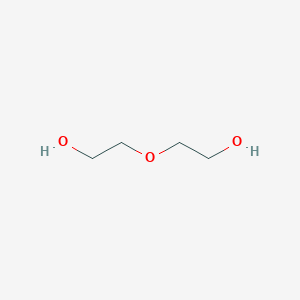

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxyethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3/c5-1-3-7-4-2-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHSVFCYNBDYFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3, Array | |

| Record name | DIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | diethylene glycol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Diethylene_glycol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31290-76-3 | |

| Record name | Ethanol, 2,2′-oxybis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31290-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8020462 | |

| Record name | Diethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethylene glycol appears as a colorless liquid. Denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals., Liquid; NKRA; Other Solid; Pellets or Large Crystals, Very hygroscopic, colorless liquid; [Hawley], ODOURLESS COLOURLESS VISCOUS HYGROSCOPIC LIQUID. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2,2'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4829 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

473 °F at 760 mmHg (NTP, 1992), 245.8 °C, 245 °C | |

| Record name | DIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/69 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

290 °F (NTP, 1992), 124 °C, 280 to 290 °F (open cup) /from table/, 124 °C c.c. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4829 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/69 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Immiscible with toluene, petroleum, linseed or castor oil, Soluble in chloroform, Soluble in ethanol, ethyl ether, Miscible with alcohol, ether, acetone, ethylene glycol; practically insoluble in benzene, carbon tetrachloride, Solubility in water: miscible | |

| Record name | DIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/69 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.118 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1197 g/cu cm at 15 °C, Relative density (water = 1): 1.12 | |

| Record name | DIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/69 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.66 (Air = 1), Relative vapor density (air = 1): 3.7 | |

| Record name | DIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/69 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than 0.01 mmHg at 68 °F ; 0.01 mmHg at 86 °F (NTP, 1992), 0.0057 [mmHg], VP: 1 mm Hg at 91.8 °C, 5.7X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 2.7 | |

| Record name | DIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4829 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/69 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Acidity (as acetic acid, max) O.005%, water (max) 0.2%, ash (max) 0.005 g/10 mL | |

| Record name | DIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/69 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless syrupy liquid | |

CAS No. |

111-46-6, 25322-68-3 | |

| Record name | DIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycol, polyethylene (600) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycol, polyethylene (400) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycol, polyethylene (200) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbowax 6000 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbowax 4000 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-oxydiethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.521 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61BR964293 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/69 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

14 °F (NTP, 1992), -10.4 °C, -6.5 °C | |

| Record name | DIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/69 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Methodologies for Diethylene Glycol Production and Synthesis Innovation

Industrial Synthesis Pathways of Diethylene Glycol

The primary industrial route for DEG synthesis involves the hydration of ethylene (B1197577) oxide. epchems.com

Ethylene Oxide Hydrolysis Process and Co-production with Monoethylene Glycol and Triethylene Glycol

The production of this compound begins with the oxidation of ethylene at high temperatures, typically utilizing a silver oxide catalyst, to form ethylene oxide. chemtoll.co.zaazinsupplydynamic.comepchems.com Subsequently, ethylene oxide undergoes a hydration process where it reacts with water. epchems.com This reaction yields a mixture of glycols, with monoethylene glycol being the main product, and this compound and triethylene glycol as co-products. chemtoll.co.zaazinsupplydynamic.comepchems.com The hydration reaction can occur under neutral or acidic conditions and at elevated temperatures without a catalyst, or it can be catalyzed by acids or bases. portfolio-pplus.com Using a large excess of water, particularly under acidic or neutral conditions, favors the formation of monoethylene glycol, minimizing the production of higher glycols like DEG and TEG. portfolio-pplus.comresearchgate.netwikipedia.org

The stepwise formation of glycols can be represented as follows: Ethylene Oxide + Water → Monoethylene Glycol (MEG) Ethylene Oxide + MEG → this compound (DEG) Ethylene Oxide + DEG → Triethylene Glycol (TEG) Ethylene Oxide + TEG → Higher Glycols

In commercial processes focused on maximizing MEG yield, a high molar ratio of water to ethylene oxide (typically 20:1 or higher) is used. google.com Under these conditions, the reaction selectivity might be approximately 88.5% for MEG, 10.5% for DEG, and 0.5% for TEG by mole ratio, resulting in a product distribution of roughly 90 wt% MEG, 9.5 wt% DEG, and 0.5 wt% TEG. google.com

An alternative approach involves the reaction of ethylene oxide with carbon dioxide to form ethylene carbonate, followed by hydrolysis of the ethylene carbonate to produce glycols. google.comportaenrere.cat This two-step process, which can be catalyzed, allows for the formation of MEG in an ethylene oxide-free environment, potentially minimizing the co-production of heavier glycols and resulting in higher MEG yields (over 99%). portaenrere.catshell.com

Separation and Purification Techniques for this compound

Following the hydration reaction, a mixture of water and various glycols is obtained. portfolio-pplus.com The excess water is typically removed using multi-stage evaporators. portfolio-pplus.comresearchgate.net The water-free glycol mixture is then separated into its individual components through distillation. portfolio-pplus.comgloballcadataaccess.org This purification process involves vacuum distillation to separate MEG, DEG, and TEG based on their different boiling points. wikipedia.org

Data on typical product distribution from the thermal hydrolysis process:

| Product | Approximate Weight Percentage |

| Monoethylene Glycol | 90% |

| This compound | 9.5% |

| Triethylene Glycol | 0.5% |

Note: This distribution is typical for processes optimized for MEG production with a high water-to-ethylene oxide ratio. google.com

Purification methods for specific glycol ethers, such as this compound monoethyl ether, can involve azeotropic distillation to remove impurities like ethylene glycol. google.com This technique utilizes an azeotrope-forming agent, such as n-heptanol, to facilitate the separation. google.com

Advanced Synthetic Approaches to this compound

Research and development efforts are continuously focused on improving the efficiency, selectivity, and environmental impact of glycol production, including DEG. marketresearchfuture.comgiiresearch.com

Catalytic Synthesis of this compound

While the primary industrial hydration of ethylene oxide can occur without a catalyst, catalytic methods are being explored and utilized, particularly in alternative synthesis routes or for producing specific glycol derivatives. portfolio-pplus.comgoogle.comportaenrere.cat Catalysts can influence reaction rates and product selectivity. researchgate.net

Ionic Liquid-Catalyzed Synthesis of this compound from Ethylene Glycol

Ionic liquids have emerged as a subject of research in catalytic synthesis due to their potential advantages, such as improving catalyst stability and reaction selectivity. researchgate.net A new approach involves the synthesis of this compound using ethylene glycol as the raw material and ionic liquids as catalysts. researchgate.netscientific.net This method utilizes the oligomerization of ethylene glycol. google.com For example, a method for continuously preparing this compound and triethylene glycol on a fixed bed reactor uses ethylene glycol as a raw material and a molecular sieve catalyst to carry out a continuous dehydration reaction. google.com

Innovations in Production Efficiency and Purity for this compound

Technological advancements in manufacturing processes are contributing to improved production efficiency for this compound. coremarketresearch.com Companies are investing in research and development to enhance product offerings and streamline production processes. coremarketresearch.com Innovations aim to increase efficiency while reducing environmental impact. giiresearch.com The expansion in sectors like electronics is driving the need for high-purity grades of DEG. coremarketresearch.com Manufacturers are exploring new applications and formulations to cater to evolving market needs, and focusing on optimizing production processes to reduce costs and improve efficiency. marketresearchintellect.com There is also a growing emphasis on sustainable and eco-friendly solutions, including the exploration of bio-based and renewable chemicals as alternatives to conventional petrochemical derivatives for DEG production. marketresearchfuture.comcoremarketresearch.com

Innovations in purification techniques, such as advanced distillation methods and potentially membrane separation processes, contribute to achieving higher purity levels required for specific applications. google.comacs.org

Molecular Sieve Adsorption and Distillation Coupling Technologies for High-Purity this compound

Achieving high purity in this compound production is critical for its use in demanding applications, such as polyester (B1180765) resin manufacturing. One advanced approach involves the coupling of molecular sieve adsorption and distillation technologies. This integrated method is employed to produce polyester-grade this compound with very high purity levels. delunnm.com

Molecular sieve adsorption is a separation technique that utilizes porous materials (molecular sieves) to selectively adsorb certain molecules based on their size or polarity, thereby removing impurities from a mixture. semanticscholar.orggoogle.com Distillation, a widely used separation process, separates components based on their boiling points. semanticscholar.org However, separating glycols like this compound using traditional distillation can be challenging due to their high boiling points, potentially requiring high-pressure steam or vacuum conditions, which are energy-intensive. semanticscholar.org

By coupling these two technologies, manufacturers can leverage the strengths of each method. Molecular sieves can be used to target and remove specific impurities that are difficult to separate by distillation alone. google.com Subsequently, distillation can be applied to achieve further purification and obtain the desired high concentration of this compound.

Research and industrial application of this coupling technology have demonstrated its effectiveness in producing DEG with exceptional purity. For instance, one product utilizing molecular sieve adsorption and distillation coupling technology boasts a purity of 99.9%, with impurity content controlled below 5 ppm. delunnm.com This level of purity significantly exceeds standard industrial-grade specifications and is essential for applications requiring high-quality DEG, such as in antifreeze formulations for new energy vehicles and as a key raw material for plasticizers and gas dehydrating agents. delunnm.com The resulting high-purity DEG also exhibits excellent stability across a broad temperature range. delunnm.com

Sustainable Production Methodologies for this compound

The chemical industry is increasingly focusing on sustainable practices, leading to a shift towards more environmentally friendly production methodologies for various chemicals, including this compound. marketresearchfuture.com This involves exploring renewable feedstocks and developing processes with reduced environmental impact. marketresearchfuture.com

Shift Towards Bio-Based this compound Sources and Production Methods

A significant trend in the sustainable production of this compound is the move towards utilizing bio-based sources and developing production methods derived from renewable biomass. marketresearchfuture.com Traditionally, DEG is a byproduct of the hydration of ethylene oxide, which is primarily derived from petroleum-based ethylene. semanticscholar.org The push for sustainability is driving the exploration of alternative, non-petroleum pathways. semanticscholar.org

Bio-based feedstocks, such as sugars and other forms of biomass, are being investigated as potential starting materials for glycol production. acs.orgieabioenergy.com While much of the focus on bio-based glycols has been on monoethylene glycol (MEG) due to its large market in PET production, the development of bio-based MEG routes also has implications for DEG. acs.orggoogle.com For example, some bio-based processes that convert plant-based sugars into glycols can produce this compound, sometimes as a byproduct. google.com

Methods for producing bio-based glycols from biomass include processes involving the fermentation of sugars to ethanol (B145695), followed by conversion to ethylene and then ethylene oxide, which is subsequently hydrated to produce glycols, including DEG. acs.org Other emerging routes involve the direct catalytic conversion of sugars or other oxygenates derived from biomass into glycols through processes like pyrolysis and hydrogenation. acs.orggoogle.com These advancements in utilizing renewable resources and developing dedicated bio-based conversion technologies are paving the way for the production of this compound with a lower carbon footprint, aligning with the broader goals of a bio-based economy. marketresearchfuture.comieabioenergy.com

Diethylene Glycol As a Chemical Intermediate in Advanced Materials and Organic Synthesis

Diethylene Glycol in Polymer Chemistry Research this compound plays a significant role in polymer chemistry, notably in the synthesis of polyester (B1180765) and polyurethane resins.echem-eg.comfmplastics.nlpluskim.com

This compound as a Chain Extender or Cross-Linker in Polyurethane Synthesis In the production of polyurethanes, DEG functions as a chain extender or cross-linker, reacting with diisocyanates and other diols to customize the polymer's properties.echem-eg.comontosight.aiThis allows for the tailoring of polyurethanes for various applications.echem-eg.comDEG can be used as a chain extender in the synthesis of polyurethane prepolymers.researchgate.netcsic.esFor example, DEG has been used as a chain extender in the preparation of polyurethane hydrogels based on hexamethylene diisocyanate, polycaprolactone, and polyethylene (B3416737) glycol.researchgate.netThe synthesis of both linear and crosslinked polyurethanes utilizing poly(this compound terephthalate), obtained from the reaction of dimethyl terephthalate (B1205515) and this compound, has also been described.csic.escsic.es

This compound as a Plasticizer Intermediate

DEG is a significant intermediate in the production of plasticizers, compounds added to plastics to increase their flexibility, durability, and workability. echem-eg.comprochembusiness.comwembleycs.co.ukepchems.comatamanchemicals.comchemicaliran.com this compound dibenzoate (DEGDB) is a prominent example of a DEG-based plasticizer. marketresearchintellect.comatamanchemicals.comatamanchemicals.comsdlookchem.com

Enhancement of Plastic Flexibility and Durability via this compound

As a plasticizer intermediate, DEG contributes to enhancing the flexibility and durability of polymers. echem-eg.comprochembusiness.comchemicaliran.commarketresearchintellect.comatamanchemicals.com DEG-based plasticizers work by reducing the glass transition temperature (Tg) of the polymer, which in turn increases the mobility of the polymer chains. echem-eg.comchemicaliran.com This increased chain mobility results in a more flexible material without compromising its mechanical strength. echem-eg.comchemicaliran.com this compound dibenzoate, for instance, is known for improving the flexibility, durability, and processability of materials. marketresearchintellect.comatamanchemicals.com

Utilization in PVC and Other Plastic Formulations

This compound and its derivatives, such as this compound dibenzoate, are widely utilized in the formulation of various plastics, particularly polyvinyl chloride (PVC). echem-eg.comchemicaliran.commarketresearchintellect.comatamanchemicals.comatamanchemicals.comsdlookchem.com In PVC applications like flooring, pipes, and packaging materials, the inclusion of DEG-based plasticizers imparts essential resilience and flexibility. echem-eg.comchemicaliran.com this compound dibenzoate is compatible with PVC resin and is used in PVC granules, film, artificial leather, cable, and pipes, among other applications. atamanchemicals.com It also finds application in other plastic formulations, enhancing the durability and stretchability of films used in packaging, including food packaging. marketresearchintellect.com

This compound in Acrylate (B77674) and Methacrylate (B99206) Resin Synthesis

This compound is a valuable chemical intermediate in the production of acrylate and methacrylate resins. wembleycs.co.ukatamanchemicals.com These resins are widely used in coatings, adhesives, and paints. wembleycs.co.ukatamanchemicals.comsdlookchem.com this compound diacrylate (DEGDA) and this compound dimethacrylate (DEGDMA) are examples of monomers derived from DEG that are used in the synthesis of these resins. thegoodscentscompany.comgoogle.comarkema.com These monomers can act as reactive diluents and crosslinking agents in radiation curing systems, as well as modifiers for plastics and rubber.

Polymeric Derivatives of this compound in Advanced Materials Research

Polymeric derivatives of this compound are actively explored in advanced materials research due to their tunable properties. These derivatives leverage the presence of the ethylene (B1197577) glycol units to impart specific characteristics to the resulting polymers.

Hydrogels Based on this compound Diacrylate

This compound diacrylate (DEGDA) is employed as a crosslinking agent in the synthesis of hydrogels. nih.govnih.govresearchgate.netpolysciences.com Hydrogels are crosslinked polymeric networks capable of absorbing and retaining large amounts of water while maintaining their structural integrity. nih.gov The use of DEGDA in hydrogel synthesis allows for the creation of hydrophilic crosslinked materials. polysciences.com Research has explored the preparation of hydrogels based on polymers like poly(N-vinylcaprolactam) using DEGDA as a crosslinker via techniques such as photopolymerization. nih.govnih.govresearchgate.net Studies have shown that increasing the concentration of the DEGDA crosslinker in these hydrogels can lead to a decrease in their glass transition temperature. nih.govnih.govresearchgate.net

Poly(mono/diethylene glycol n-tetradecyl ether vinyl ether)s as Phase Change Materials

Poly(mono/diethylene glycol n-tetradecyl ether vinyl ether)s (PC14EnVEs) are a class of comb-like polymers synthesized using this compound-containing monomers, which have been investigated as polymeric phase change materials (PCMs). acs.orgresearchgate.netmdpi.comdntb.gov.uanih.gov These materials are designed to store and release thermal energy during phase transitions (melting and crystallization). researchgate.netmdpi.com The introduction of ethylene glycol segments in the structure of these polymers is conducive to the crystallization of the alkyl side chains, which is essential for their function as PCMs. researchgate.netmdpi.com Research has focused on synthesizing series of these polymers with varying molecular weights through techniques like living cationic polymerization and characterizing their thermal properties, including melting temperature, crystallization temperature, and enthalpy changes, using techniques such as differential scanning calorimetry (DSC). researchgate.netmdpi.comdntb.gov.uanih.gov For instance, studies on PC14E₂VE have reported specific onset temperatures for melting and crystallization, as well as enthalpy changes, indicating their potential for heat storage applications. researchgate.net

Biobased Poly(hexamethylene-co-diethylene glycol furandicarboxylate) Copolyesters

While the search results did not provide specific details on "Biobased Poly(hexamethylene-co-diethylene glycol furandicarboxylate) Copolyesters," the broader applications of DEG in polyester resins and as a building block for polymers are well-documented. DEG is used in the manufacture of saturated and unsaturated polyester resins. wikipedia.orgatamankimya.comequilex.comatamanchemicals.comechem-eg.comhydrite.comepchems.compttgcgroup.comlaboratoriumdiscounter.nlmekongchem.comthechemicalsupply.com These resins are utilized in fiberglass-reinforced plastics and composites. epchems.com The use of furan-2,5-dicarboxylic acid (FDCA), a potential biobased monomer, as a substitute for terephthalic acid in polyesters suggests the possibility of developing biobased copolyesters incorporating DEG. wikipedia.orgwikidata.orgnih.gov

This compound in Organic Synthesis as a Building Block

This compound serves as a key building block in organic synthesis, particularly in the creation of heterocyclic compounds. samchemprasandha.comwikipedia.orgatamankimya.comequilex.comatamanchemicals.comatamanchemicals.comhydrite.compttgcgroup.comlaboratoriumdiscounter.nlmekongchem.comrightpathind.comatamanchemicals.com

Precursor to Morpholine (B109124) and 1,4-Dioxane (B91453)

This compound is a precursor in the synthesis of morpholine and 1,4-dioxane. samchemprasandha.comwikipedia.orgatamankimya.comequilex.comatamanchemicals.comatamanchemicals.comhydrite.compttgcgroup.comlaboratoriumdiscounter.nlmekongchem.comrightpathind.comatamanchemicals.com 1,4-Dioxane can be produced from this compound through intramolecular cyclization, often catalyzed by acid. itrcweb.orggoogle.com Zeolites such as ZSM-5 and zeolite beta have been shown to be effective catalysts for this conversion, offering high selectivity for 1,4-dioxane production. google.com

Catalytic Dehydrogenation of this compound to Para-Dioxanone

Para-dioxanone (1,4-dioxan-2-one) is the lactone of 2-(2-hydroxyethoxy)acetic acid. wikipedia.org The common synthetic route for p-dioxanone involves the continuous gas-phase dehydrogenation of this compound. wikipedia.org This reaction is typically carried out using a copper or copper chromite catalyst at a temperature of 280 °C, achieving yields of up to 86%. wikipedia.org Removing excess this compound is critical for the stability of the p-dioxanone monomer. wikipedia.org Further purification steps like recrystallization, vacuum distillation, or melt crystallization can yield purities exceeding 99.5%. wikipedia.org

This compound as a Solvent and Coupling Agent in Industrial Processes

This compound is widely utilized in various industrial processes due to its properties as a solvent and coupling agent. samchemprasandha.comwikipedia.orgatamankimya.comequilex.comatamanchemicals.comechem-eg.comhydrite.comimarcgroup.comlaboratoriumdiscounter.nlmekongchem.comthechemicalsupply.comrightpathind.com Its ability to dissolve a broad range of substances and its hygroscopic nature make it valuable in diverse applications. wikipedia.orgatamankimya.comatamanchemicals.comhydrite.comlaboratoriumdiscounter.nlmekongchem.commeglobal.biz

Solvent Applications for Resins, Dyes, and Organic Compounds

This compound is an effective solvent for numerous substances, including nitrocellulose, resins, dyes, oils, and other organic compounds. samchemprasandha.comwikipedia.orgatamankimya.comequilex.comatamanchemicals.comatamanchemicals.comhydrite.comlaboratoriumdiscounter.nlmekongchem.comthechemicalsupply.comrightpathind.com This solvency power is leveraged in applications such as textile dyeing and printing, where it acts as a valuable assistant. atamankimya.comatamanchemicals.comthechemicalsupply.com It is also used as a solvent in printing inks, steam-set inks, and non-grain wood stains. atamanchemicals.com

Here is a table summarizing some solvent applications of this compound:

| Application Area | Specific Uses |

| Resins | Nitrocellulose, unsaturated polyester resins, polyurethanes, plasticizers wikipedia.orgatamankimya.comequilex.comatamanchemicals.comechem-eg.comhydrite.comepchems.compttgcgroup.comlaboratoriumdiscounter.nlmekongchem.comthechemicalsupply.com |

| Dyes | Textile dyeing and printing atamankimya.comatamanchemicals.comthechemicalsupply.com |

| Organic Compounds | Oils, various organic substances samchemprasandha.comwikipedia.orgatamankimya.comequilex.comatamanchemicals.comatamanchemicals.comhydrite.comlaboratoriumdiscounter.nlmekongchem.comthechemicalsupply.comrightpathind.com |

| Inks | Printing inks, steam-set inks atamankimya.comatamanchemicals.comthechemicalsupply.com |

| Coatings and Paints | Industrial coatings, waterborne coatings (as co-solvent) atamanchemicals.com |

| Industrial Cleaners | Degreasers, solvent cleaners, metalworking fluids (as solvent and coupling agent) riverlandtrading.com |

| Pharmaceutical Formulations | Solvent in drug formulations echem-eg.com |

Solvent Coupling Agent Functions of this compound

This compound functions as a coupling agent, enhancing the compatibility and stability of different components in multi-component formulations. atamanchemicals.comimarcgroup.comthechemicalsupply.comatamanchemicals.com This property is particularly useful in applications where immiscible or partially miscible substances need to be combined homogeneously. For instance, in water-based industrial formulations and household cleaning products, DEG acts as a coupling agent to improve the stability and performance of the mixture. atamanchemicals.com It is also used as a coupling agent in textile processing and industrial cleaning formulations. atamanchemicals.comthechemicalsupply.comriverlandtrading.com

Other Specialized Industrial Applications of this compound

Beyond its role in polymer production and as a solvent, this compound finds application in several specialized industrial processes, leveraging its unique physical and chemical properties.

Gas Dehydration Processes Utilizing this compound

This compound is employed in liquid desiccant systems for the removal of water vapor from natural gas streams. This process, known as glycol dehydration, is crucial for preventing issues such as hydrate (B1144303) formation, corrosion, and condensation in pipelines and equipment wikipedia.orgprocesssensing.com. DEG's hygroscopic nature allows it to efficiently absorb water from the natural gas amipetro.comprocesssensing.comatamanchemicals.com. While triethylene glycol (TEG) is more commonly used in modern gas dehydration plants due to its lower vapor pressure and higher thermal stability, DEG is also effective, particularly in certain operating conditions wikipedia.orgvaisala.com. The process typically involves contacting wet natural gas with lean DEG in an absorption tower, where water is transferred from the gas to the glycol processsensing.com. The rich glycol is then regenerated by heating to remove the absorbed water, allowing the lean glycol to be recirculated processsensing.comtheijes.com.

Lubricant and Industrial Fluid Formulations with this compound

This compound is a component in various lubricant and industrial fluid formulations. Its properties contribute to the performance of these fluids in different applications. DEG is used in brake fluids, where its low viscosity at low temperatures, high boiling point, and low solidification point are advantageous thirdcoastchemicals.com. It is also used as a lubricating and finishing agent for textiles atamanchemicals.com. Furthermore, DEG can be found in glass-grinding aids and as a component in fiber finishes, enhancing their properties meglobal.bizepchems.com.

Textile Processing: Dyeing, Printing, and Softening Agents

In the textile industry, this compound serves multiple functions in processing applications. It is used as a conditioning agent for fibers such as wool, rayon, and cotton, contributing to their softness and ease of handling atamanchemicals.compeliswan.com. DEG's ability to dissolve dyes and printing inks makes it a valuable assistant in dyeing and printing processes, ensuring even distribution of colors atamanchemicals.compeliswan.commtcchemical.com. It can also function as an auxiliary agent in dyeing to improve dye penetration and colorfastness peliswan.com. Additionally, DEG's hygroscopic nature makes it an effective softening agent for textiles atamanchemicals.com.

Adhesives and Sealants Incorporating this compound

This compound is incorporated into the formulations of adhesives and sealants. It acts as a solvent in the production of adhesives, contributing to their stability and performance thirdcoastchemicals.com. DEG's hygroscopic properties also make it useful as a plasticizer for glues and adhesives, helping to prevent drying out and improving flexibility meglobal.bizepchems.com. Derivatives of this compound, such as this compound dibenzoate, are also used as plasticizers in adhesives and sealants, enhancing properties like tack, flexibility, and open time adakem.comriverlandtrading.com.

Cement Grinding Aids

This compound is utilized as a grinding aid in the production of Portland cement. Grinding aids are processing additives introduced in small dosages to the mill during clinker grinding google.com. DEG, as a glycol-based grinding aid, has been shown to improve grinding efficiency and mill productivity euclidchemical.comholderchem.net. It can help reduce energy consumption and improve the particle size distribution of the ground cement, potentially leading to more thorough hydration and improved mechanical strengths euclidchemical.comholderchem.net. Studies have investigated the effects of glycol-based grinding aids like DEG on cement compressive strengths scirp.org.

Printing Ink Formulations

This compound (DEG) is a key component in various printing ink formulations, where its properties contribute significantly to ink performance and print quality. It is utilized as a solvent, humectant, and viscosity modifier in different ink types, including those used in digital inkjet printing and traditional printing processes. alphachem.bizpenpet.comwikipedia.orgulprospector.comulprospector.commekongchem.comqatransport.commade-in-china.com

As a solvent, DEG is effective at dissolving a wide range of organic and inorganic compounds, including dyes and resins commonly used in inks. alphachem.bizpenpet.comwikipedia.orgmekongchem.comqatransport.commade-in-china.com This solvency power helps in creating stable ink solutions and ensuring uniform dispersion of colorants. alphachem.bizsaiper.com

DEG's hygroscopic nature makes it an effective humectant, capable of absorbing and retaining moisture from the atmosphere. alphachem.bizpenpet.comwikipedia.orgqatransport.commade-in-china.commeglobal.biz This property is particularly valuable in printing inks as it helps to prevent the ink from drying out too quickly on the printing equipment, such as inkjet nozzles, thus preventing clogging and ensuring consistent ink flow. saiper.comsci-hub.seresearchgate.netsigmaaldrich.comacs.orgatamankimya.com

This compound is also mentioned as a coupling solvent in printing inks and water-based coatings. ulprospector.com Its derivatives, such as this compound diethyl ether and this compound ethyl methyl ether, are also employed in ink formulations, offering properties like high solvency, low odor, and the ability to prevent inkjet clogging. saiper.comatamankimya.comatamankimya.com These ethers can enhance color print quality, durability, and cartridge reliability. saiper.com

Environmental Fate and Degradation Pathways of Diethylene Glycol

Atmospheric Degradation of Diethylene Glycol

When released into the atmosphere, this compound can undergo degradation through photochemical reactions and can also be removed by physical processes.

Photochemical Oxidation by Hydroxyl Radicals

Vapor-phase this compound is primarily degraded in the atmosphere through the reaction with photochemically produced hydroxyl radicals (•OH). mst.dk Hydroxyl radicals are highly reactive species that play a significant role in the self-cleaning capacity of the troposphere, reacting with many pollutants and initiating their removal. wikipedia.orgiiab.me The estimated half-life for the reaction of vapor-phase this compound with hydroxyl radicals in the atmosphere is approximately 13 hours. mst.dk

Physical Removal Mechanisms from Air

Particulate-phase this compound can be physically removed from the air through wet deposition, such as rain or snow. mst.dk

Aquatic Environmental Fate of this compound

In aquatic environments, biodegradation is a significant process affecting the fate of this compound. Other processes like adsorption to solids and volatilization are generally not considered important.

Biodegradation as the Predominant Degradation Pathway in Water

Biodegradation is expected to be an important fate process for this compound in water. mst.dk this compound is considered readily biodegradable. meglobal.bizeuropa.eu Studies indicate that it can be significantly degraded by common soil or water microorganisms. canada.ca For instance, this compound at a concentration of 3 g/L was shown to biodegrade within 28 days in one study. researchgate.net While some tests suggest it may not meet the criteria for "ready biodegradable" substances under specific conditions, it has shown good degradation in wastewater treatment plant simulation tests. nih.gov Aerobic microbial biodegradation is the most important environmental fate process for glycols in surface waters. ccme.ca The natural biodegradation of glycols, including DEG, can exert a high oxygen demand on aquatic ecosystems, potentially leading to a depletion of dissolved oxygen. meglobal.bizccme.ca

Adsorption Behavior to Suspended Solids and Sediments

This compound is not expected to adsorb significantly to suspended solids and sediment. mst.dk This is supported by its high water solubility and low octanol-water partition coefficient. mst.dk

Volatilization from Water to Atmosphere

Volatilization from water to the atmosphere is not expected to be a significant fate process for this compound. mst.dk This is due to its physical properties, such as its low vapor pressure and high water solubility. mst.dkatamanchemicals.comtaylorfrancis.comatamanchemicals.com

Summary of Environmental Fate Properties:

| Environmental Compartment | Predominant Fate Process(es) | Estimated Half-Life (where available) |

| Atmosphere (Vapor-phase) | Photochemical oxidation by hydroxyl radicals | ~13 hours mst.dk |

| Atmosphere (Particulate) | Wet deposition | Not specified |

| Water | Biodegradation | Varies, readily biodegradable meglobal.bizeuropa.eu |

| Water | Adsorption to suspended solids and sediments | Not significant mst.dk |

| Water | Volatilization to atmosphere | Not significant mst.dk |

Detailed Research Findings (Examples):

Research indicates that the rate of biodegradation of this compound can be influenced by various factors and test conditions. While some studies classify it as readily biodegradable, others highlight that it may not meet this classification under all testing protocols, emphasizing the importance of using different test methods to obtain comprehensive biodegradability data. europa.eunih.gov The potential for oxygen depletion in aquatic environments due to DEG biodegradation is also a noted environmental concern. meglobal.bizccme.ca

Soil Environmental Fate of this compound

The behavior of this compound in soil is influenced by several processes, including biodegradation, mobility, leaching, and volatilization.

Biodegradation in Soil Environments

Biodegradation is a significant removal mechanism for this compound in soil. Naturally occurring microorganisms are capable of degrading DEG. Studies have shown that this compound can be mineralized to carbon dioxide in soil microcosms across a range of temperatures, from -2°C to 25°C. nih.gov No lag period was observed in some studies, indicating that biological transformation can begin immediately upon addition to the soil. nih.gov

Research on the biodegradation of aircraft deicing fluids, which often contain this compound, in soil at low temperatures has provided valuable data. In soil microcosms incubated at 8°C, average degradation rates for glycols, including DEG, were in the range of 19.7 to 27.0 mg/kg soil per day. nih.gov At 25°C, these rates increased significantly, ranging from 66.3 to 93.3 mg/kg soil per day. nih.gov Even at -2°C, biodegradation rates were observed, although at a reduced pace of 2.3 to 4.5 mg/kg soil per day. nih.gov These findings suggest that biodegradation plays a major role in removing residual glycols from contaminated soils. nih.gov

The effectiveness of biodegradation can depend on factors such as the quantity and quality of microorganisms present and the test method used. srce.hrnih.gov While this compound did not meet the criteria for ready biodegradability in all standard tests, it demonstrated complete degradation in wastewater treatment plant simulation tests. srce.hrnih.gov Higher concentrations of tested substances could potentially reduce the efficiency of microorganisms due to toxicity, but concentrations used in some studies were low enough to avoid such inhibitory effects. srce.hr

The presence of vegetation can also enhance the biodegradation of glycols in soil, likely due to increased microbial activity in the rhizosphere. dtic.mil

Mobility and Leaching Potential in Soil

This compound is expected to have very high mobility in soil. mst.dkusda.gov This high mobility is attributed to its low octanol/water partition coefficient (Kow) and high water solubility. mst.dkccme.ca Based on an estimated Koc value of 1, this compound is not expected to adsorb significantly to sediment or soil particulates. cdc.gov This low adsorption potential means that DEG can readily move through soil. inchem.org

Studies have shown that this compound can percolate rapidly through soil columns with little to no adsorption. cdc.gov As a result, there is a potential for this compound to leach into groundwater, particularly in moist soil conditions. usda.govcdc.gov Field studies with a 10% ethylene (B1197577) glycol solution (a related compound with similar properties) in silt sand showed movement at an average rate of 0.6 m/d. ccme.ca

Volatilization from Moist and Dry Soil Surfaces

Volatilization of this compound from moist or dry soil surfaces is not expected to be a significant environmental fate process. mst.dk This is supported by its low vapor pressure and relatively low Henry's law constant. ccme.ca The estimated Henry's Law constant indicates that volatilization from moist soil surfaces may not occur or would be extremely slow. taylorfrancis.comatamanchemicals.com While some sources suggest it may volatilize from dry surfaces based on its vapor pressure, this is generally not considered a primary removal pathway compared to biodegradation and leaching. atamanchemicals.comnih.govnih.gov

Advanced Remediation Technologies for this compound in Wastewater

Conventional biological treatment methods in wastewater treatment plants may not be sufficient to effectively treat wastewater containing this compound, particularly at high concentrations. etasr.cometasr.comresearchgate.net Advanced oxidation processes (AOPs) offer promising alternatives for the removal and degradation of DEG in wastewater. mdpi.compreprints.org

Photo Air Oxidation Utilizing UV Light and Air

Photo air oxidation is a technique that combines the use of ultraviolet (UV) light and air (specifically oxygen) to degrade this compound in wastewater. etasr.cometasr.comresearchgate.netresearchgate.net This process involves exposing DEG-contaminated wastewater to UV light in the presence of oxygen. etasr.cometasr.com UV light initiates chemical processes that generate highly reactive species, such as hydroxyl radicals (•OH). etasr.cometasr.comresearchgate.net These hydroxyl radicals can react with this compound molecules, breaking them down into smaller, less harmful compounds. etasr.cometasr.com Oxygen in the wastewater acts as an additional oxidant, assisting and improving the degradation process. etasr.cometasr.comresearchgate.net

Low-pressure mercury lamps emitting at around 254 nm are commonly used as the UV light source to initiate the generation of hydroxyl radicals. etasr.cometasr.comresearchgate.net Research has investigated the effects of parameters such as airflow rate, UV light intensity, oxygen partial pressure, and initial DEG concentration on the efficiency of photo-oxidation. etasr.cometasr.comresearchgate.net Studies have shown that higher initial DEG concentrations can result in a faster rate of oxidation. etasr.com For instance, in one study, approximately 50% of a 400 ppm DEG solution was oxidized in 30 minutes, while a 1200 ppm concentration took 60 minutes for similar degradation under specific conditions. etasr.com Increasing the airflow rate has also been shown to increase the DEG oxidation rate, likely due to the increased availability of oxygen. etasr.com

Photo air oxidation is considered a non-invasive approach that does not necessarily require sophisticated machinery or the inclusion of chemicals. etasr.com UV lights can be installed in wastewater treatment plants for continuous treatment. etasr.com Depending on the initial concentration and reaction conditions, DEG degradation can occur relatively quickly, within minutes to hours. etasr.com

Ultraviolet Light-Catalyzed Oxidation with Hydrogen Peroxide

Ultraviolet light-catalyzed oxidation with hydrogen peroxide (UV/H₂O₂) is another effective advanced oxidation process for the destruction of organic compounds like this compound in wastewater. cdc.govmdpi.compreprints.orgresearchgate.net In this method, UV irradiation (typically 200–250 nm from a mercury lamp) is used to catalyze the decomposition of hydrogen peroxide (H₂O₂). cdc.gov This photochemical decomposition produces hydroxyl radicals (•OH), which are powerful oxidants capable of stepwise oxidizing most organic compounds, potentially leading to complete mineralization (e.g., to carbon dioxide and water). cdc.gov

The UV/hydrogen peroxide system is considered a promising method for achieving complete (>99%) destruction of ethylene glycol (a related glycol) in wastewater. cdc.gov Studies have investigated the kinetics and efficiency of glycol degradation using UV-activated hydrogen peroxide. mdpi.compreprints.orgresearchgate.net An optimal molar ratio of glycol to hydrogen peroxide can lead to high degradation rates. mdpi.compreprints.org For example, ethylene glycol was completely oxidized using UV-C activated hydrogen peroxide at an optimum EG:H₂O₂ molar ratio of 1:10–1:15, achieving a high rate of up to 56 mg L⁻¹ h⁻¹. mdpi.compreprints.org

The presence of oxygen can enhance the mineralization rate in the UV/H₂O₂ system, leading to a synergistic effect, especially at lower glycol to hydrogen peroxide ratios. mdpi.compreprints.org Air purging the reaction mixture can increase the mineralization rate. mdpi.compreprints.org The oxidation of glycols in this system typically occurs in a stepwise manner, forming various intermediate products such as glycol aldehyde, oxalic acid, and formic acid before complete mineralization. preprints.orgresearchgate.net

Data Table: Soil Biodegradation Rates of Glycols

| Temperature (°C) | Average Degradation Rate (mg/kg soil/day) | Source |

| -2 | 2.3 - 4.5 | nih.gov |

| 8 | 19.7 - 27.0 | nih.gov |

| 25 | 66.3 - 93.3 | nih.gov |

Data Table: Photo-oxidation of this compound in Wastewater

| Initial DEG Concentration (ppm) | Airflow Rate (L/min) | UV Light Power (W) | Time for ~50% Oxidation (minutes) | Source |

| 400 | 4 | 4 | 30 | etasr.com |

| 1200 | 4 | 4 | 60 | etasr.com |

Supercritical Water Oxidation

Supercritical Water Oxidation (SCWO) is presented as a promising method for the complete destruction of organic compounds, including glycols, in wastewater. This process involves subjecting wastewater to temperatures and pressures above the critical point of water (374 °C and 22.1 MPa or 221 bar). Under these conditions, water behaves as a non-polar solvent, and organic substances and dissolved oxygen become highly miscible, leading to rapid and efficient oxidation. dss.go.th The reaction products are primarily carbon dioxide, water, and nitrogen, with heteroatoms mineralized to their corresponding acids or salts. dss.go.thresearchgate.net